2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidine hydrochloride
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Overview
Description
2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidine hydrochloride is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazole ring, and a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidine hydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the formation of a domino imine followed by intramolecular annulation and subsequent reactions can yield the desired compound . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other pyrrolopyrazine and pyrazolopyrimidine derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For instance, pyrazolo[3,4-d]pyrimidine derivatives are known for their kinase inhibitory activities, while pyrrolo[1,2-a]pyrazine derivatives exhibit more antibacterial and antiviral activities
Properties
CAS No. |
2567495-30-9 |
---|---|
Molecular Formula |
C9H10ClN5 |
Molecular Weight |
223.7 |
Purity |
95 |
Origin of Product |
United States |
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